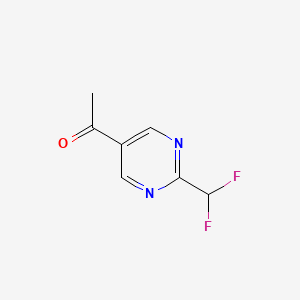
1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one typically involves the reaction of difluoromethylpyrimidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2,4-dimethylpyrimidin-5-yl)ethan-1-one: Contains additional methyl groups on the pyrimidine ring.
Uniqueness
1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H6F2N2O |
|---|---|
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
1-[2-(difluoromethyl)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C7H6F2N2O/c1-4(12)5-2-10-7(6(8)9)11-3-5/h2-3,6H,1H3 |
Clave InChI |
HUOXSLMCASPABZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















